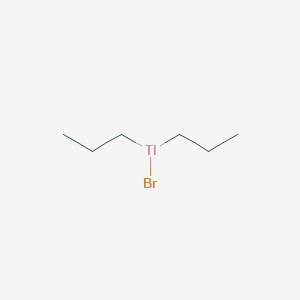
Bromo(dipropyl)thallane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo(dipropyl)thallane is a chemical compound with the molecular formula C9H19BrTl It is an organothallium compound, which means it contains a carbon-thallium bond Thallium is a heavy metal, and its compounds are known for their toxicity and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bromo(dipropyl)thallane typically involves the reaction of thallium(I) bromide with dipropylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
TlBr+(C3H7)2MgBr→C9H19BrTl+MgBr2
The reaction is usually conducted at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the toxicity of thallium compounds. the synthesis would generally follow similar principles as laboratory methods, with additional safety and scaling considerations.
Chemical Reactions Analysis
Types of Reactions
Bromo(dipropyl)thallane can undergo various types of chemical reactions, including:
Oxidation: The thallium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form thallium(I) species.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can replace the bromine atom.
Major Products
Oxidation: Thallium(III) compounds.
Reduction: Thallium(I) compounds.
Substitution: Various organothallium compounds depending on the nucleophile used.
Scientific Research Applications
Bromo(dipropyl)thallane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-thallium bonds.
Biology: Research into the biological effects of thallium compounds often involves this compound due to its reactivity.
Medicine: While thallium compounds are generally toxic, they are studied for potential therapeutic applications in small, controlled doses.
Industry: The compound’s unique properties make it useful in specialized industrial processes, although its toxicity limits widespread use.
Mechanism of Action
The mechanism by which bromo(dipropyl)thallane exerts its effects involves the interaction of the thallium center with various molecular targets. Thallium can mimic potassium ions, disrupting cellular processes by interfering with potassium channels and transporters. This disruption can lead to cellular toxicity and is the basis for the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Thallium(I) bromide (TlBr)
- Dipropylthallium (C9H19Tl)
Comparison
Bromo(dipropyl)thallane is unique due to the presence of both bromine and dipropyl groups attached to the thallium center. This combination imparts distinct reactivity and properties compared to other thallium compounds. For example, thallium(I) bromide lacks the organic groups, making it less reactive in organic synthesis. Dipropylthallium, on the other hand, does not contain bromine, which limits its reactivity in substitution reactions.
Properties
CAS No. |
21648-61-3 |
|---|---|
Molecular Formula |
C6H14BrTl |
Molecular Weight |
370.46 g/mol |
IUPAC Name |
bromo(dipropyl)thallane |
InChI |
InChI=1S/2C3H7.BrH.Tl/c2*1-3-2;;/h2*1,3H2,2H3;1H;/q;;;+1/p-1 |
InChI Key |
BGAJATMIXYRELM-UHFFFAOYSA-M |
Canonical SMILES |
CCC[Tl](CCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















